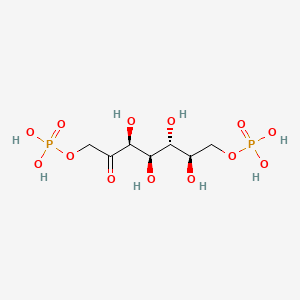
Sedoheptulose 1,7-bisphosphate
Vue d'ensemble
Description
Sedoheptulose 1,7-bisphosphate (SBPase) is a key enzyme in the plant Calvin cycle and one of the main rate-limiting enzymes in the plant photosynthesis pathway . It plays a pivotal role in the Calvin cycle by regenerating the substrate (RuBP) for RuBisCo and therefore, indirectly regulates the influx of CO2 for this crucial process .
Synthesis Analysis
SBPase is involved in the regeneration of 5-carbon sugars during the Calvin cycle . It mainly acts to dephosphorylate sedoheptulose-1,7-diphosphate to regenerate ribulose 1,5-bisphosphate (RuBP), the molecular receptor for CO2 .Molecular Structure Analysis
The coding sequence (CDS) of GhSBPase gene was 1182 bp, encoding a protein with 393 amino acids. The GhSBPase protein had adenosine monophosphate (AMP) binding site and a FIG (FBPase/IMPase/glpX) domain, and had six Cys residues and a CGGT (A/Q)C motif that were involved in redox regulation in plants .Chemical Reactions Analysis
SBPase catalyzes the removal of a phosphate group from sedoheptulose 1,7-bisphosphate to produce sedoheptulose 7-phosphate . It is an example of a phosphatase, or, more generally, a hydrolase .Applications De Recherche Scientifique
Presence and Concentration in Rat Liver : SBP has been detected in extracts of normal rat liver, with estimated concentrations of 5–7 nmol/g tissue. It may function as a reservoir for erythrose 4-phosphate (Paoletti, Williams, & Horecker, 1979).
Isolation and Purification from Spinach Chloroplasts : SBP has been isolated and purified from spinach chloroplast stromal extracts, suggesting its significant role in photosynthesis (Cadet, Meunier, & Ferté, 1987).
Kinetic Studies of Chloroplast SBPase : The kinetic properties of SBPase, an enzyme specific to SBP, have been studied to understand its role in photosynthesis and its regulation by various factors (Cadet & Meunier, 1988).
Role in Photosynthesis Control : SBPase, the enzyme that catalyzes the dephosphorylation of SBP, is key in controlling photosynthesis. Reduced levels of SBPase in plants lead to decreased photosynthetic capacity (Raines, Harrison, Ölçer, & Lloyd, 2000).
Activation in Wheat Chloroplasts : Studies on the activation and steady-state kinetics of wheat chloroplast SBPase provide insights into its enzymatic behavior and its implications in photosynthesis (Woodrow & Walker, 1982).
Purification from Escherichia coli : Recombinant SBPase, which is significant in the photosynthetic Calvin cycle, has been expressed and purified from E. coli (Dunford, Catley, Raines, Lloyd, & Dyer, 1998).
Regulation by Metabolites in Spinach Chloroplasts : The enzyme's activity is influenced by various metabolites, indicating a complex regulatory mechanism in photosynthesis (Schimkat, Heineke, & Heldt, 1990).
Role in CO2 Fixation Enhancement : Increasing SBPase levels in plants suggests potential for enhancing photosynthetic CO2 assimilation, influencing growth and yield (Zakhleniuk, Slee, Lefebvre, & Lloyd, 2001).
Mécanisme D'action
SBPase is activated in the presence of light through a ferredoxin/thioredoxin system . In the light reactions of photosynthesis, light energy powers the transport of electrons to eventually reduce ferredoxin. The enzyme ferredoxin-thioredoxin reductase uses reduced ferredoxin to reduce thioredoxin from the disulfide form to the dithiol. Finally, the reduced thioredoxin is used to reduce a cysteine-cysteine disulfide bond in SBPase to a dithiol, which converts the SBPase into its active form .
Safety and Hazards
Propriétés
IUPAC Name |
[(2R,3R,4R,5S)-2,3,4,5-tetrahydroxy-6-oxo-7-phosphonooxyheptyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O13P2/c8-3(1-19-21(13,14)15)5(10)7(12)6(11)4(9)2-20-22(16,17)18/h3,5-8,10-12H,1-2H2,(H2,13,14,15)(H2,16,17,18)/t3-,5-,6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHXOUGRECCASI-SHUUEZRQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(=O)COP(=O)(O)O)O)O)O)O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@H]([C@@H](C(=O)COP(=O)(O)O)O)O)O)O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O13P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101002018 | |
| Record name | Sedoheptulose 1,7-bisphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101002018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sedoheptulose 1,7-bisphosphate | |
CAS RN |
815-91-8 | |
| Record name | Sedoheptulose 1,7-bisphosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=815-91-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sedoheptulose 1,7-bisphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000815918 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sedoheptulose 1,7-bisphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101002018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sedoheptulose 1,7-bisphosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0060274 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




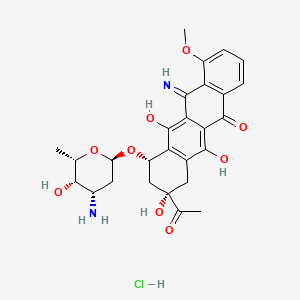
![(1R,4S,7S,10S,13R,16R)-17,24-dihydroxy-10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-22-oxa-3,6,9,12,15,29-hexazatetracyclo[14.12.2.218,21.123,27]tritriaconta-18,20,23,25,27(31),32-hexaene-2,5,8,11,14,30-hexone](/img/structure/B1195276.png)
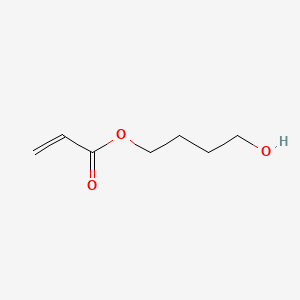
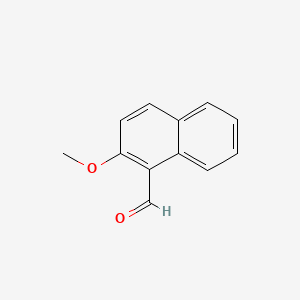


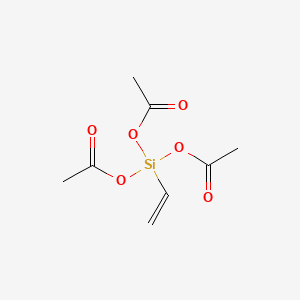
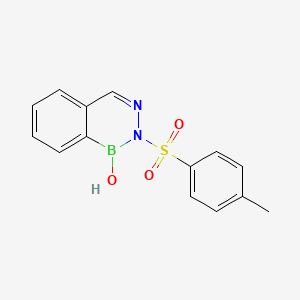
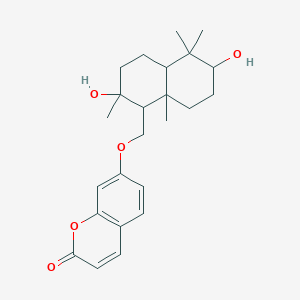
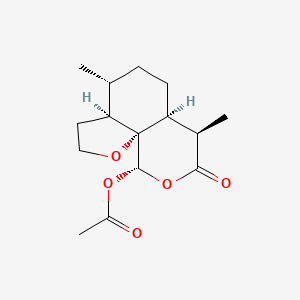
![2-[(5,5-dimethyl-6H-[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)thio]-1-[4-(2-methoxyphenyl)-1-piperazinyl]ethanone](/img/structure/B1195291.png)

![N-[(4-fluoro-3-methylphenyl)sulfonyl]glycine](/img/structure/B1195295.png)